

Fmoc-Leu-OSu: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **Fmoc-Leu-OSu**

Cat. No.: **B613420**

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This technical guide provides an in-depth overview of **Fmoc-Leu-OSu** (N-(9-Fluorenylmethoxycarbonyloxy)-L-leucine N'-hydroxysuccinimide ester), a critical reagent in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, applications, and comprehensive experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Core Compound Data

Fmoc-Leu-OSu is an activated ester of Fmoc-L-leucine, designed for efficient coupling in peptide synthesis. The N-hydroxysuccinimide (OSu) moiety is an excellent leaving group, facilitating the formation of a stable amide bond with the free amino group of a growing peptide chain.

Property	Value	Citation
CAS Number	76542-83-1	[1] [2] [3]
Molecular Weight	450.49 g/mol	[1] [2]
Molecular Formula	C ₂₅ H ₂₆ N ₂ O ₆	[1]

Applications in Research and Drug Development

Fmoc-Leu-OSu is a fundamental building block in the Fmoc/tBu strategy of solid-phase peptide synthesis, a technique that has revolutionized the production of custom peptides. Its primary application lies in the stepwise addition of a leucine residue to a peptide chain.

The incorporation of L-leucine can be critical for the structure and function of synthetic peptides. Furthermore, the use of D-amino acid derivatives like Fmoc-D-Leu-OH is a key strategy for enhancing the proteolytic stability and modifying the pharmacokinetic profiles of peptide-based therapeutics.^[4] While this guide focuses on the L-enantiomer, the principles of its application are analogous for the D-form. The efficiency and high purity achievable with Fmoc-OSu-mediated synthesis are directly beneficial to the quality and efficacy of the final peptide drug.^[2]

Experimental Protocols

The following section details a standard protocol for the coupling of **Fmoc-Leu-OSu** in manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

Reagent	Purpose
Resin (e.g., Rink Amide, Wang, or 2-Chlorotriyl)	Solid support for peptide synthesis
N,N-Dimethylformamide (DMF)	Solvent for washing and reactions
20% (v/v) Piperidine in DMF	Reagent for Fmoc group deprotection
Fmoc-Leu-OSu	Activated amino acid for coupling
Diisopropylethylamine (DIPEA)	Non-nucleophilic base for reaction
Kaiser Test Kit (Ninhydrin)	For monitoring the completion of the coupling reaction
Diethyl Ether (cold)	For peptide precipitation and washing
Trifluoroacetic acid (TFA) Cleavage Cocktail	For cleaving the peptide from the resin

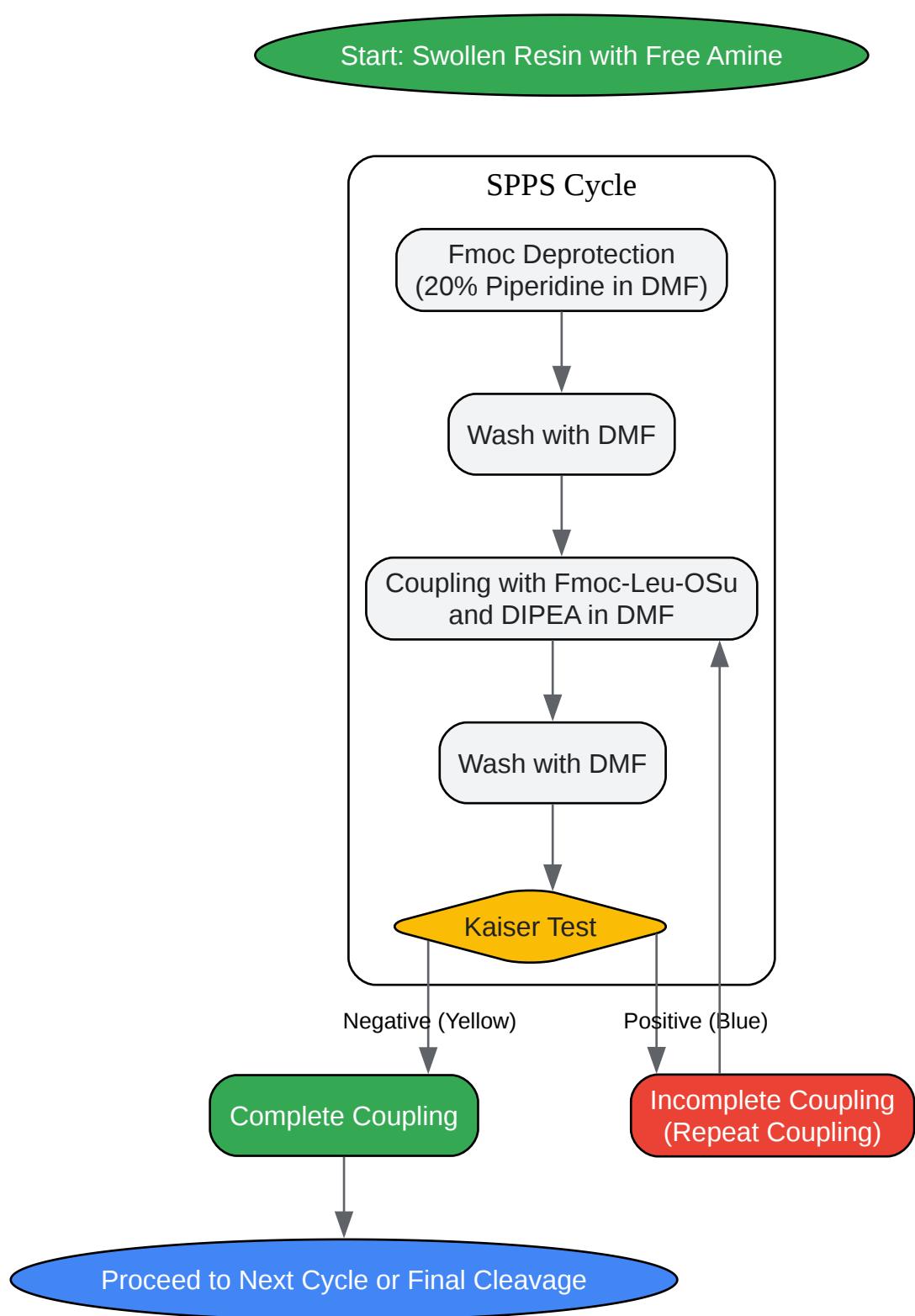
Step-by-Step Coupling Procedure

- Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel to ensure optimal reaction conditions.[5]
- Fmoc Deprotection: The DMF is drained, and the resin is treated with a 20% piperidine solution in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. This step is typically repeated once to ensure complete deprotection.[5][6]
- Washing: The resin is thoroughly washed with DMF (3-5 times) to remove residual piperidine and the byproducts of the deprotection reaction.[5]
- Coupling of **Fmoc-Leu-OSu**:
 - A solution of **Fmoc-Leu-OSu** (typically 1.5-3 equivalents relative to the resin loading capacity) is prepared in DMF.[6]
 - This solution is added to the deprotected peptide-resin.
 - DIPEA (1-2 equivalents) is added to the reaction mixture to act as a base.[6]
 - The mixture is agitated at room temperature for 1-2 hours.
- Monitoring the Coupling Reaction: A small sample of the resin beads is taken to perform a Kaiser test. A blue or purple color indicates the presence of free primary amines and an incomplete coupling reaction, in which case the coupling step should be repeated. A yellow or colorless result signifies a complete reaction.[5]
- Washing: Upon completion of the coupling, the reaction solution is drained, and the resin is washed thoroughly with DMF (3-5 times) to remove any unreacted reagents.[5]

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the coupling of **Fmoc-Leu-OSu**.



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Caption: Experimental workflow for a single coupling cycle in Fmoc-SPPS.

Fmoc-Leu-OSu

N-Hydroxysuccinimide (NHS)

Peptide-Resin-NH₂ + Fmoc-Leu-OSu → Peptide-Resin-NH-CO-Leu-Fmoc[Click to download full resolution via product page](#)

Caption: Chemical reaction for the coupling of **Fmoc-Leu-OSu**.

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